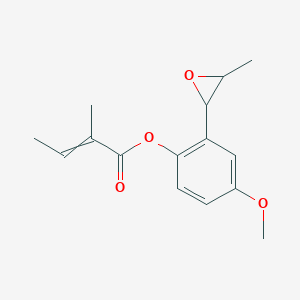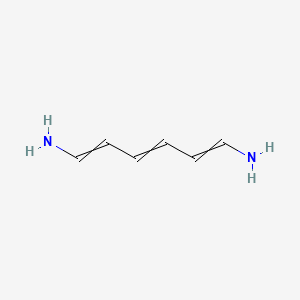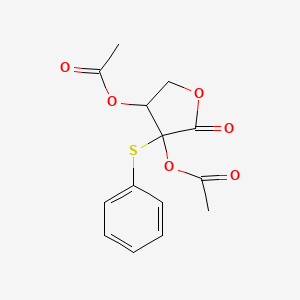
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is an organic compound with the molecular formula C14H14O6S It is characterized by the presence of an oxolane ring substituted with a phenylsulfanyl group and two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can be reduced to form the corresponding diol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxolane ring and acetate groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
- Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate .
Uniqueness
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is unique due to its specific structural features, such as the oxolane ring and phenylsulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
192061-25-9 |
|---|---|
Molekularformel |
C14H14O6S |
Molekulargewicht |
310.32 g/mol |
IUPAC-Name |
(4-acetyloxy-5-oxo-4-phenylsulfanyloxolan-3-yl) acetate |
InChI |
InChI=1S/C14H14O6S/c1-9(15)19-12-8-18-13(17)14(12,20-10(2)16)21-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
FONHBLNENZYORL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COC(=O)C1(OC(=O)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


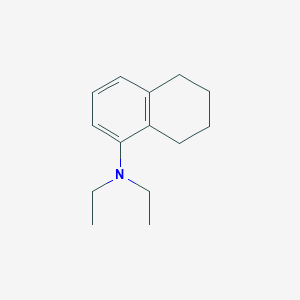
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
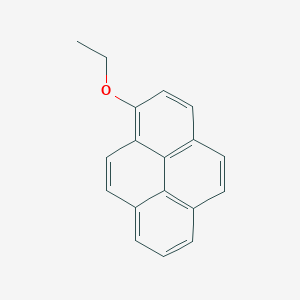

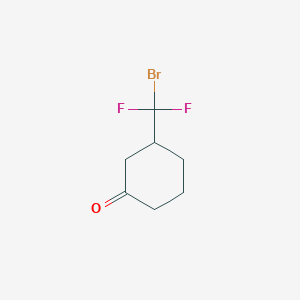
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
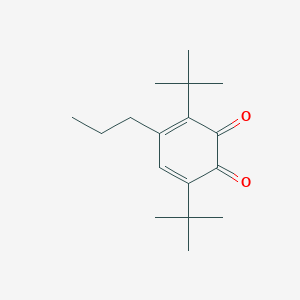
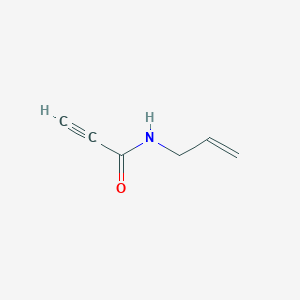
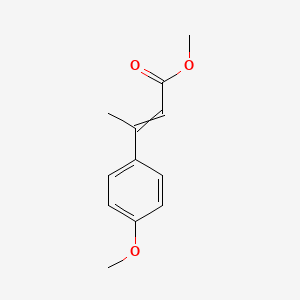
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

